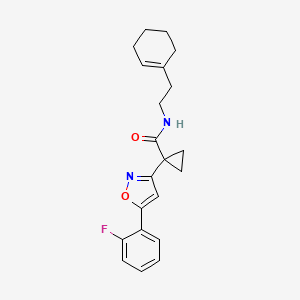

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(5-(2-fluorophenyl)isoxazol-3-yl)cyclopropanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-1-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O2/c22-17-9-5-4-8-16(17)18-14-19(24-26-18)21(11-12-21)20(25)23-13-10-15-6-2-1-3-7-15/h4-6,8-9,14H,1-3,7,10-13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCMCVFOXXTMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2(CC2)C3=NOC(=C3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(5-(2-fluorophenyl)isoxazol-3-yl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse scientific sources.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure includes a cyclopropanecarboxamide core, an isoxazole moiety, and a fluorophenyl substituent, which are critical for its biological function.

This compound exhibits various biological activities primarily through modulation of specific biochemical pathways. The presence of the isoxazole ring suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Pharmacological Effects

Research indicates that this compound may possess:

- Anti-inflammatory Properties : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

- Analgesic Effects : Preliminary data indicate that it may reduce pain responses in animal models, possibly through central nervous system pathways.

- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

In Vitro Studies

A series of in vitro assays were performed to evaluate the cytotoxicity of this compound against various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 15 | Significant cytotoxicity observed |

| MCF7 | 20 | Moderate cytotoxicity |

| A549 | 25 | Lower sensitivity |

These findings suggest a selective cytotoxic effect on certain cancer cells, warranting further investigation into its mechanism of action.

In Vivo Studies

In vivo studies using rodent models have provided insights into the pharmacokinetics and therapeutic potential of the compound. For example:

- Study Design : Mice were administered varying doses (10, 20, 50 mg/kg) to assess analgesic effects.

- Results : The highest dose resulted in a significant decrease in pain response measured by the tail-flick test compared to control groups.

Toxicological Profile

Safety assessments are crucial for understanding the viability of this compound as a therapeutic agent. Current data suggest:

| Toxicity Parameter | Observations |

|---|---|

| Acute Toxicity | No lethality observed at doses up to 100 mg/kg |

| Chronic Toxicity | Mild liver enzyme elevation at high doses |

| Genotoxicity | Negative results in Ames test |

These results indicate a favorable safety profile but highlight the need for comprehensive long-term studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.